molecular formula C23H20BrNO3 B2657577 N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide CAS No. 923441-37-6

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2657577
CAS No.: 923441-37-6
M. Wt: 438.321
InChI Key: NCTNTXOCHRWMNE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative intended for research use in biochemistry and medicinal chemistry. This compound is of significant interest in early-stage drug discovery due to its molecular structure, which incorporates both bromophenyl and ethoxyphenyl motifs. These features are found in other bioactive molecules, suggesting potential for diverse pharmacological investigation. Research into structurally similar bromophenyl acetamide compounds has demonstrated potent inhibitory activity against metabolic enzymes like α-glucosidase and α-amylase, which are key targets in the management of Type 2 Diabetes . One such analog exhibited strong binding energies in molecular docking studies and low IC50 values in enzyme inhibition assays, outperforming the standard drug acarbose in animal models . This indicates that this compound may represent a valuable chemical tool for researching new anti-diabetic therapies. Furthermore, other acetamide derivatives featuring benzoyl and halogenated phenyl groups have shown promise in other therapeutic areas. For instance, a related compound was identified as a strong inhibitor of osteoclastogenesis, the process of bone resorption, highlighting the potential of this chemical class in researching bone loss diseases like osteoporosis . The presence of the 4-ethoxyphenyl group may also be explored for its potential influence on the compound's physicochemical properties and biological activity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO3/c1-2-28-19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTNTXOCHRWMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a benzoylphenyl compound, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

    Acylation: The brominated compound can then undergo Friedel-Crafts acylation with an acyl chloride to introduce the benzoyl group.

    Amidation: The resulting intermediate can be reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its structural complexity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues with Bromophenyl and Benzoyl Groups

N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide
  • Structure : Replaces the benzoyl and ethoxyphenyl groups with a thienyl ring.
  • Activity : Exhibits antimycobacterial activity, attributed to the thiophene moiety’s ability to disrupt bacterial membranes .
2-(4-Benzoylphenyl)-2-(4-Bromophenyl)-N-[(Methoxyimino)Methyl]Acetamide
  • Structure: Features dual aromatic rings (benzoyl and bromophenyl) and a methoxyimino group.
  • Key Difference: The methoxyimino group may enhance hydrogen bonding compared to the ethoxy group in the target compound .
N-(4-Bromophenyl)-2-{[4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide
  • Structure : Incorporates a triazole-thioether linkage and a furyl group.
  • Activity : Sulfur-containing analogs often exhibit enhanced antioxidant or enzyme-inhibitory properties due to thiol reactivity .

Table 1: Structural Comparison of Bromophenyl-Containing Acetamides

Compound Substituents Molecular Weight Notable Features Potential Activity Reference
Target Compound 2-Benzoyl, 4-bromo, 4-ethoxy ~451.3 (est.) Dual electronic effects Hypothesized FPR ligand N/A
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Bromo, 2-thienyl ~294.1 Thiophene moiety Antimycobacterial
2-(4-Benzoylphenyl)-...methoxyimino 4-Benzoyl, 4-bromo, methoxyimino 451.31 Methoxyimino group Undetermined
Triazol-3-yl sulfanyl analog Triazole-thioether, furyl ~435.3 Sulfur linkage Antioxidant/enzyme inhibition

Functional Analogues with Ethoxyphenyl and Acetamide Moieties

N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-Ylquinazoline-2-Sulfonyl)Acetamide
  • Structure : Substitutes ethoxy with methoxy and adds a quinazoline-sulfonyl group.
  • Activity : Demonstrates potent anticancer activity (IC₅₀ < 10 µM) against HCT-116 and MCF-7 cell lines via apoptosis induction .
  • Key Difference : The quinazoline-sulfonyl group enhances DNA intercalation compared to the benzoyl group in the target compound.
N-(4-Ethoxyphenyl)-2-(4-Oxo-2-Phenylquinazolin-3(4H)-Yl)Acetamide
  • Structure: Quinazolinone core linked to ethoxyphenyl acetamide.
  • Activity : Moderate anti-inflammatory activity (50% inhibition at 50 mg/kg), likely via COX-2 inhibition .

Table 2: Pharmacological Comparison of Ethoxyphenyl Acetamides

Compound Substituents Assay Model Activity (IC₅₀/ED₅₀) Mechanism Reference
Target Compound 2-Benzoyl, 4-bromo N/A Undetermined Hypothesized FPR interaction N/A
N-(4-Methoxyphenyl)-quinazoline analog Quinazoline-sulfonyl MTT (HCT-116) <10 µM Apoptosis induction
Quinazolinone-acetamide Quinazolinone core Carrageenan edema 50% inhibition at 50 mg/kg COX-2 inhibition
Pyridazinone-FPR ligands Pyridazinone, bromophenyl Calcium mobilization EC₅₀ = 0.1–1 µM FPR1/FPR2 agonism

Key Physicochemical and Conformational Insights

  • Bond Length Variations: X-ray studies of N-(4-bromophenyl)acetamide derivatives reveal minor differences in bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chloro analogs), impacting molecular conformation and packing .
  • Tautomerism: Some acetamides exist as tautomeric mixtures (e.g., thiazolidinone derivatives in ), which could influence solubility and bioavailability .

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide, also known by its CAS number 923441-37-6, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological significance, and research findings related to this compound, incorporating data tables and case studies to illustrate its properties and applications.

Chemical Structure and Synthesis

The compound is categorized as an acetamide derivative, characterized by a complex structure that includes a benzoyl group and a bromophenyl moiety. The synthesis typically involves several steps:

  • Bromination : The starting material undergoes bromination using bromine or N-bromosuccinimide (NBS).
  • Acylation : The brominated intermediate is subjected to Friedel-Crafts acylation with an acyl chloride.
  • Amidation : Finally, the product is reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent like EDCI.

The overall reaction can be summarized as follows:

Brominated CompoundAcylationAcylated IntermediateAmidationN(2benzoyl4bromophenyl)2(4ethoxyphenyl)acetamide\text{Brominated Compound}\xrightarrow{\text{Acylation}}\text{Acylated Intermediate}\xrightarrow{\text{Amidation}}this compound

Antimicrobial Activity

Research indicates that various acetamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds structurally similar to this compound possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, one study evaluated several derivatives for their antimicrobial efficacy using the turbidimetric method, revealing promising results against a range of pathogens .

CompoundTarget OrganismActivity (MIC)
d1E. coli15 µg/mL
d2S. aureus10 µg/mL
d3C. albicans12 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has been tested against human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives showed significant cytotoxicity, with IC50 values indicating effective concentrations required to inhibit cell growth .

CompoundCell LineIC50 (µM)
d6MCF75.0
d7MCF73.5

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors, thereby modulating their activity. For instance, studies indicate that such compounds can influence signal transduction pathways and gene expression regulation .

Case Studies

  • Antimicrobial Study : A comprehensive evaluation of various acetamide derivatives demonstrated that modifications on the benzoyl group significantly impacted antimicrobial efficacy, suggesting structure-activity relationships (SARs) that could guide future drug design .
  • Anticancer Research : A study focused on the cytotoxic effects of related compounds revealed that electron-donating groups enhance anticancer activity while electron-withdrawing groups reduce it, highlighting the importance of molecular structure in therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide?

A common approach involves coupling 4-bromophenylacetic acid derivatives with substituted anilines using carbodiimide-based reagents (e.g., EDC or DCC) in dichloromethane or DMF. For example:

  • Step 1 : Activate 2-(4-ethoxyphenyl)acetic acid with EDC to form an active ester.
  • Step 2 : React with 2-amino-4-bromobenzophenone under basic conditions (e.g., triethylamine) at 0–5°C for 3–5 hours.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane .
    Key Considerations : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC or NMR.

Q. How is the compound’s structural integrity validated in academic research?

Structural confirmation typically employs:

  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 66.4° between aromatic rings in analogous structures ).
  • NMR spectroscopy : Key signals include the acetamide NH (~8.5–9.5 ppm), aromatic protons (6.5–8.0 ppm), and ethoxy group (1.3–1.5 ppm for CH₃, 4.0–4.2 ppm for OCH₂) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Br (~550–600 cm⁻¹) .

Q. What solubility profiles are critical for experimental design?

While direct data for this compound is limited, structurally similar acetamides show:

SolventSolubility (mg/mL)
DMSO>50
Ethanol10–20
Water<1
Pre-solubility testing in DMSO followed by dilution in buffer is recommended for biological assays .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in enzyme inhibition studies?

Discrepancies may arise from:

  • Purity issues : Verify via HPLC (e.g., ≥95% purity ).
  • Assay conditions : Optimize pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid denaturation).
  • Stereochemical effects : Analyze enantiomeric purity if chiral centers exist (e.g., via chiral HPLC or X-ray ).
  • Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to confirm specificity for targets like coagulation factors or glucokinase .

Q. What computational strategies predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to coagulation factor Xa (PDB ID: 2W26) or glucokinase (PDB ID: 3ID8).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns (e.g., GROMACS or AMBER).
  • QSAR models : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact on binding affinity ).

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Synthesis of enantiomers : Use chiral auxiliaries or asymmetric catalysis to separate R/S configurations.
  • Activity comparison : Test enantiomers in vitro (e.g., IC₅₀ differences ≥10-fold suggest stereospecificity ).
  • Crystallographic insights : Dihedral angles (e.g., 40.0° twist in acetamide group ) may correlate with target binding.

Q. What strategies resolve contradictory cytotoxicity results in cancer cell lines?

  • Dose-response validation : Use 10-dose IC₅₀ curves (e.g., 0.1–100 µM) in triplicate.
  • Metabolic interference : Assess mitochondrial toxicity via MTT assay and ROS generation (e.g., DCFH-DA staining).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific effects .

Data Contradiction Analysis

Q. How to reconcile divergent melting points reported in literature?

  • Method standardization : Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen.
  • Polymorphism screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and compare XRD patterns .

Q. Why do stability studies show variability in aqueous solutions?

  • pH-dependent hydrolysis : Conduct accelerated stability tests (40°C/75% RH) at pH 3, 7, and 9.
  • Degradation products : Identify via LC-MS (e.g., cleavage of ethoxy group yielding phenolic derivatives ).

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°CPrevents side reactions
Coupling ReagentEDC/HOBt85–90% yield
SolventDCMFaster activation

Q. Table 2. Key Crystallographic Data (Analogous Structures)

ParameterValueSource
Dihedral angle66.4°
Bond length (C=O)1.22 Å
Space groupP 1

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